molecular formula C27H32ClFN2 B10821919 para-fluoro Phenethyl 4-ANPP (hydrochloride)

para-fluoro Phenethyl 4-ANPP (hydrochloride)

Cat. No.: B10821919
M. Wt: 439.0 g/mol
InChI Key: ORHNPRPUPKCZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

para-fluoro Phenethyl 4-ANPP (hydrochloride): . This compound is primarily used in research and forensic applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: para-fluoro Phenethyl 4-ANPP can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the para-fluoro position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

para-fluoro Phenethyl 4-ANPP (hydrochloride) is used in various scientific research applications, including:

Properties

Molecular Formula

C27H32ClFN2

Molecular Weight

439.0 g/mol

IUPAC Name

N-(4-fluorophenyl)-N,1-bis(2-phenylethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C27H31FN2.ClH/c28-25-11-13-26(14-12-25)30(22-16-24-9-5-2-6-10-24)27-17-20-29(21-18-27)19-15-23-7-3-1-4-8-23;/h1-14,27H,15-22H2;1H

InChI Key

ORHNPRPUPKCZHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=C(C=C3)F)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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